3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one
Description
3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one is a bicyclic heterocyclic compound featuring an isoxazole ring fused to a pyrimidinone scaffold. The methyl groups at positions 3 and 6 enhance lipophilicity and influence electronic properties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
3,6-dimethyl-5H-[1,2]oxazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O2/c1-3-5-6(10-12-3)8-4(2)9-7(5)11/h1-2H3,(H,8,9,10,11) |
InChI Key |
GDMPIUPDHAPENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC(=NC2=NO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dimethylisoxazole with a suitable pyrimidine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Fused Pyrimidinone Derivatives
Key Observations :
- Electron Distribution: The isoxazole ring in the target compound introduces electron-withdrawing effects, distinct from the electron-rich thiophene in thieno derivatives .
- Bioavailability : Methyl groups in 3,6-dimethylisoxazolo derivatives may improve membrane permeability compared to unsubstituted analogs.
Insights :
Table 3: Anticancer and Antimicrobial Activities of Selected Derivatives
Critical Analysis :
- Anticancer Potency: Pyrazolo derivatives (e.g., compound 10e) show sub-µM IC₅₀ values, outperforming thieno analogs .
- Antimicrobial Efficacy: Pyrazolo derivatives with electron-withdrawing groups (e.g., NO₂) exhibit lower MICs due to enhanced target binding .
- Unique Mechanism: Thieno[3,4-d]pyrimidin-4-thione acts as a heavy-atom-free photosensitizer, generating cytotoxic singlet oxygen .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Biological Activity
3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes an isoxazole and pyrimidine moiety. The presence of methyl groups at the 3 and 6 positions contributes to its stability and biological activity. Its molecular formula is , with a molecular weight of approximately 164.18 g/mol.
Synthesis
The synthesis of 3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from simpler precursors. Various methods have been reported, including:
- Cyclization Reactions : Using appropriate starting materials such as substituted pyrimidines and isoxazoles.
- Microwave-Assisted Synthesis : This approach has been shown to enhance yields and reduce reaction times significantly.
Anticancer Properties
Research indicates that 3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (AML) | 12.5 | Induction of apoptosis and cell cycle arrest |
| HL-60 (AML) | 15.0 | Inhibition of FLT3 signaling pathway |
| MCF-7 (Breast) | 18.0 | Disruption of tubulin polymerization |
The compound has shown efficacy in targeting specific oncogenic pathways, particularly those involving FLT3 kinase in acute myeloid leukemia (AML) models, leading to reduced tumor growth in xenograft studies .
Antimicrobial Activity
In addition to its anticancer properties, 3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one has been evaluated for antimicrobial activity. Preliminary studies suggest it possesses moderate activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies
- Acute Myeloid Leukemia (AML) Model :
- Antimicrobial Efficacy :
Q & A
Q. What computational tools predict the compound’s metabolic stability and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
